
2H-Pyran-2-one, 4-methyl-6-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 4-methyl-6-pentyl- is a heterocyclic organic compound with the molecular formula C11H16O2. It is a derivative of 2H-pyran-2-one, featuring a methyl group at the 4-position and a pentyl group at the 6-position.
Méthodes De Préparation
The synthesis of 2H-Pyran-2-one, 4-methyl-6-pentyl- can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2H-pyran-2-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2H-Pyran-2-one, 4-methyl-6-pentyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
2H-Pyran-2-one, 4-methyl-6-pentyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in developing new pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 4-methyl-6-pentyl- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s molecular structure allows it to bind to specific proteins, leading to the inhibition of their function and subsequent biological effects .
Comparaison Avec Des Composés Similaires
2H-Pyran-2-one, 4-methyl-6-pentyl- can be compared with other similar compounds, such as:
6-Pentyl-2H-pyran-2-one: This compound lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Methyl-2H-pyran-2-one: This compound lacks the pentyl group at the 6-position, resulting in different physical and chemical properties.
2H-Pyran-2-one: The parent compound without any substituents, which serves as a basic building block for various derivatives.
The uniqueness of 2H-Pyran-2-one, 4-methyl-6-pentyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
55510-47-9 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-methyl-6-pentylpyran-2-one |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-10-7-9(2)8-11(12)13-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GBYBTBXDHBXDMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=CC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


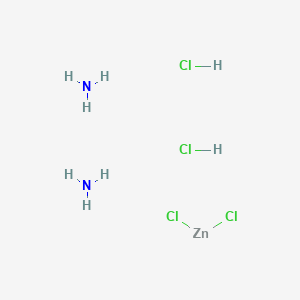
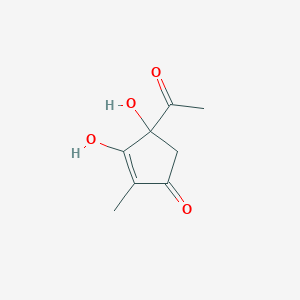
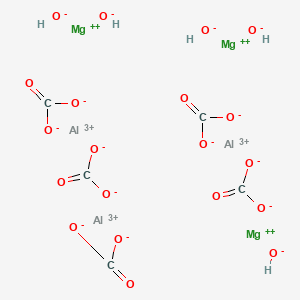
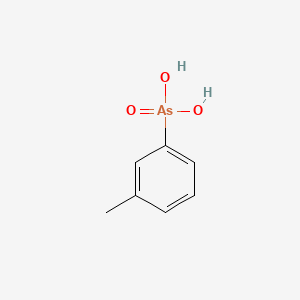
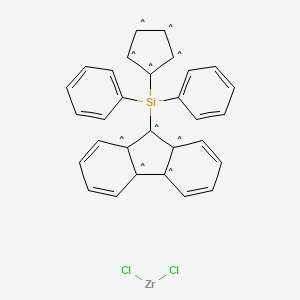
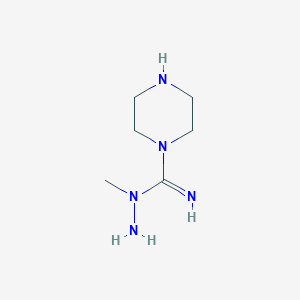
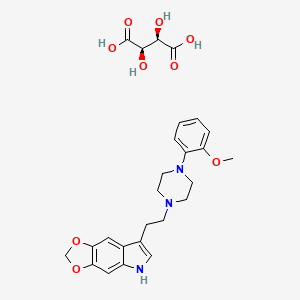
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)
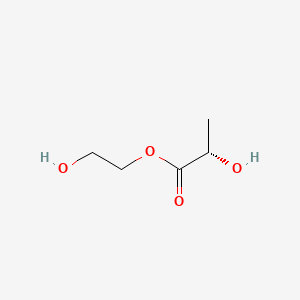

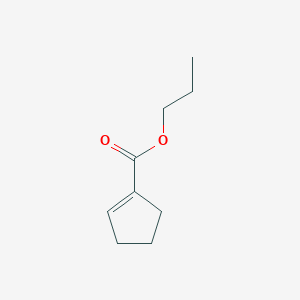
![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)
